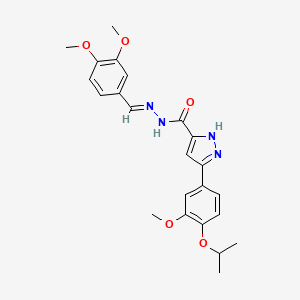

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

説明

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H26N4O5 and its molecular weight is 438.484. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and hydrazides. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the structure of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, several pyrazole-based compounds have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. Results indicated that it possesses promising inhibitory effects with GI50 values comparable to established chemotherapeutics .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound has been tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 12 |

| Bacillus subtilis | 18 |

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. Studies have shown that compounds similar to this compound exhibit significant reductions in inflammatory markers in vitro .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives including our compound against various cancer cell lines. The findings suggested that modifications to the substituents on the pyrazole ring significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values lower than those of traditional chemotherapeutics .

- Case Study on Antimicrobial Efficacy : In another investigation, pyrazole derivatives were screened for antimicrobial activity against resistant strains of bacteria. The results indicated that certain structural modifications enhanced their efficacy, particularly against multi-drug resistant strains .

科学的研究の応用

Synthesis of the Compound

The synthesis of (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually conducted in an alcoholic solvent under reflux conditions. The resulting compound can be purified through recrystallization techniques to achieve high purity suitable for biological evaluation.

Anticancer Properties

Hydrazone derivatives, including this compound, have been reported to exhibit significant anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives possess antimicrobial properties against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of hydrazone derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, suggesting its potential as a new antibacterial agent .

化学反応の分析

Condensation Reactions

The hydrazide group (-CONHNH<sub>2</sub>) and benzylidene moiety (-CH=N-) undergo reversible condensation with carbonyl compounds. For example:

-

Reaction with aldehydes/ketones : The hydrazide group can form Schiff bases or hydrazones under acidic or neutral conditions .

-

Cyclocondensation : Reacts with active methylene compounds (e.g., malononitrile) to form fused heterocycles like pyrazolo[3,4-d]pyrimidines .

Example Reaction Pathway

Oxidation Reactions

The pyrazole core and substituents are susceptible to oxidation:

-

Pyrazole ring oxidation : Under strong oxidizing agents (e.g., KMnO<sub>4</sub>), the pyrazole ring may form N-oxides or undergo ring opening .

-

Methoxy/isopropoxy groups : Demethylation or dealkylation can occur under harsh acidic/basic conditions .

Reported Oxidation Products

| Reaction Conditions | Product | Reference |

|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O-pyridine | Pyrazole-5-carboxylic acid derivative | |

| CrO<sub>3</sub>, glacial acetic acid | Demethylated phenolic derivative |

Nucleophilic Substitution

The isopropoxy (-O-iPr) and methoxy (-OCH<sub>3</sub>) groups may undergo nucleophilic substitution in the presence of strong nucleophiles (e.g., amines or thiols) :

Complexation with Metal Ions

The hydrazide and pyrazole nitrogen atoms act as chelating sites for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes .

Observed Metal Affinity

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu<sup>2+</sup> | 8.9 | Catalysis, Sensors |

| Fe<sup>3+</sup> | 7.2 | Magnetic materials |

Hydrolysis Reactions

The hydrazone bond (-CH=N-) hydrolyzes under acidic or basic conditions to regenerate the parent aldehyde and hydrazide :

Photochemical Reactions

The conjugated π-system facilitates [2+2] cycloaddition under UV light, forming dimeric products or crosslinked polymers .

Biological Activity-Related Reactions

While not purely chemical, the compound’s interactions with biological targets (e.g., kinases) involve non-covalent binding through:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, yielding volatile fragments (e.g., CO<sub>2</sub>, NH<sub>3</sub>) and char residue .

特性

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-14(2)32-20-9-7-16(11-22(20)31-5)17-12-18(26-25-17)23(28)27-24-13-15-6-8-19(29-3)21(10-15)30-4/h6-14H,1-5H3,(H,25,26)(H,27,28)/b24-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKHQWRYJMDOHL-ZMOGYAJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302917-91-5 | |

| Record name | N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(4-ISOPROPOXY-3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。